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Introduction

PD-135158 is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2)
receptor, also known as the gastrin receptor. As a member of the tryptophan dipeptide class of
compounds, it has been instrumental in elucidating the physiological and pathological roles of
the CCK2 receptor. This document provides detailed application notes and protocols for the
utilization of PD-135158 in various in vivo rodent models, including those for studying gastric
acid secretion, pancreatic cancer, and anxiety. The protocols are compiled from established
methodologies for PD-135158 and analogous CCK2 receptor antagonists.

Mechanism of Action

PD-135158 competitively binds to the CCK2 receptor, thereby blocking the binding of its
endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G-protein
coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit.
This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation
of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, intracellular calcium
levels rise, and protein kinase C (PKC) is activated, culminating in various cellular responses.
In the stomach, this pathway is crucial for gastrin-stimulated acid secretion from parietal cells.
In certain cancers, this signaling pathway has been implicated in promoting cell proliferation
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and survival. In the central nervous system, the CCK2 receptor is involved in modulating

anxiety and pain perception.

Signaling Pathway of CCK2 Receptor

Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathway and Inhibition by PD-135158.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies using CCK2
receptor antagonists. While direct data for PD-135158 is limited, data from structurally and

functionally similar antagonists are provided for reference.

Table 1: Efficacy of CCK2 Receptor Antagonists in Pancreatic Cancer Rodent Models
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Table 2: Efficacy of CCK2 Receptor Antagonists on Gastric Acid Secretion in Rats
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Table 3: Anxiolytic-like Effects of CCK2 Receptor Antagonists in Rodent Models
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Experimental Protocols

1. Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model of Pancreatic Cancer

This protocol is adapted from studies using the CCK2 receptor antagonist proglumide.

Objective: To assess the efficacy of PD-135158, alone and in combination with chemotherapy,
in inhibiting pancreatic tumor growth in an immunocompetent mouse model.

Materials:

PD-135158

Gemcitabine (or other standard-of-care chemotherapy)

Vehicle for PD-135158 (e.qg., sterile water for oral administration, or a suitable vehicle for
parenteral injection such as saline or DMSO/saline mixture)

Syngeneic pancreatic cancer cells (e.g., Panc02)
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6-8 week old C57BL/6 mice

Sterile PBS

Surgical tools for orthotopic injection

Calipers for tumor measurement

Anesthetic (e.g., isoflurane)

Experimental Workflow:
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Caption: Workflow for Pancreatic Cancer Efficacy Study.
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Procedure:

o Cell Preparation: Culture Panc02 cells under standard conditions. On the day of
implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107
cells/mL.

e Animal Model: Anesthetize 6-8 week old C57BL/6 mice. Perform a small laparotomy to
expose the pancreas. Inject 1 x 1076 cells (in 100 pL PBS) into the head of the pancreas.
Suture the incision and allow the animals to recover.

o Treatment Groups: One week post-implantation, randomize mice into the following groups
(n=8-10 per group):

[¢]

Group 1: Vehicle control

[e]

Group 2: PD-135158

o

Group 3: Gemcitabine

[¢]

Group 4: PD-135158 + Gemcitabine

e Drug Administration:

o PD-135158: Based on data from similar compounds, a starting dose range for oral
administration could be 10-50 mg/kg/day, administered via oral gavage or in drinking
water. For parenteral routes (subcutaneous or intraperitoneal), a starting dose of 1-10
mg/kg/day can be considered. The vehicle should be determined based on the solubility of
PD-135158.

o Gemcitabine: Administer at a standard dose (e.g., 100 mg/kg) via intraperitoneal injection
twice a week.

» Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor
volume (Volume = 0.5 x Length x Width”~2). Monitor body weight and general health of the
animals.
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» Endpoint Analysis: Euthanize mice when tumors in the control group reach a predetermined
size (e.g., 1500 mm~3) or at the end of the treatment period. Excise and weigh the tumors. A
portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E, Masson's
trichrome for fibrosis) and another portion can be snap-frozen for molecular analysis.

2. Assessment of Gastric Acid Secretion Inhibition in a Rat Model
This protocol is based on studies using the CCK2 receptor antagonist JNJ-26070109.

Objective: To determine the effect of PD-135158 on basal and pentagastrin-stimulated gastric
acid secretion in rats.

Materials:

o PD-135158

o Pentagastrin

e Vehicle for PD-135158 (e.g., for oral administration)

o Male Sprague-Dawley rats (250-300g) with chronic gastric fistulas
e pH meter and titrator

 Saline solution

Procedure:

» Animal Model: Use surgically prepared rats with chronic gastric fistulas. Allow at least two
weeks for recovery after surgery.

e Dosing:
o Fast the rats overnight with free access to water.

o Administer PD-135158 or vehicle orally. Based on data from a related tryptophan
derivative, an effective dose range to explore for subcutaneous or intravenous
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administration is 0.01-1 pmol/kg. For oral administration, a higher dose range of 1-10
mg/kg may be necessary.

e Gastric Juice Collection:

o One hour after drug administration, gently flush the stomach with warm saline through the
fistula to remove any residual contents.

o Collect basal gastric secretions for 1-2 hours.

o For stimulated secretion, administer a subcutaneous injection of pentagastrin (e.g., 30
nmol/kg).

o Collect gastric juice for 2-3 hours post-stimulation.
e Analysis:
o Measure the volume of the collected gastric juice.
o Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
o Calculate the total acid output (umol H+/hour).
3. Evaluation of Anxiolytic-like Activity in the Elevated Plus Maze (EPM) in Mice
This protocol is adapted from studies using various CCK2 receptor antagonists.

Objective: To assess the anxiolytic-like effects of PD-135158 in mice using the elevated plus
maze.

Materials:

PD-135158

Vehicle for PD-135158 (e.g., saline, DMSO/saline for IP injection)

Male C57BL/6 or Swiss Webster mice (8-10 weeks old)

Elevated Plus Maze apparatus
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 Video tracking software
Procedure:

» Animal Acclimatization: House the mice in the testing room for at least 1 hour before the
experiment to acclimate.

e Drug Administration: Administer PD-135158 or vehicle via intraperitoneal (IP) or
subcutaneous (SC) injection 30 minutes before the test. Based on studies with similar
compounds, a dose range of 0.001-10 mg/kg can be explored.

e EPM Test:
o Place a mouse in the center of the EPM, facing one of the open arms.
o Allow the mouse to explore the maze for 5 minutes.
o Record the session using a video camera positioned above the maze.

o Data Analysis: Use video tracking software to score the following parameters:

[¢]

Time spent in the open arms

o

Time spent in the closed arms

[e]

Number of entries into the open arms

Number of entries into the closed arms

o

o Total distance traveled (as a measure of locomotor activity)

 Interpretation: An increase in the time spent in and/or the number of entries into the open
arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like
effect.

Disclaimer: These protocols are intended as a guide and may require optimization based on
specific experimental conditions and institutional guidelines. All animal experiments must be
conducted in accordance with approved protocols from the Institutional Animal Care and Use
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Committee (IACUC). The provided dosage ranges are estimations based on related
compounds and should be determined empirically through dose-response studies.

 To cite this document: BenchChem. [Application Notes and Protocols for PD-135158 in In
Vivo Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679099#how-to-use-pd-135158-in-in-vivo-rodent-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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